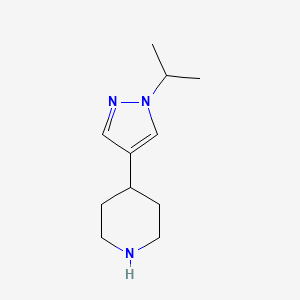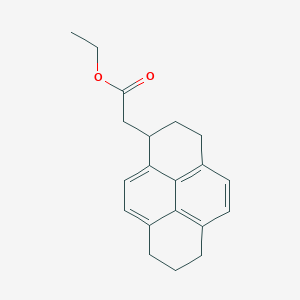
1,2,3,6,7,8-Hexahydro-1-pyreneacetic Acid Ethyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,6,7,8-Hexahydro-1-pyreneacetic Acid Ethyl Ester is an organic compound with the molecular formula C18H20O2 It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and is characterized by its hexahydro structure, which indicates the addition of hydrogen atoms to the pyrene core
Métodos De Preparación
The synthesis of 1,2,3,6,7,8-Hexahydro-1-pyreneacetic Acid Ethyl Ester typically involves the hydrogenation of pyrene derivatives under specific conditions. The process can be summarized as follows:
Hydrogenation of Pyrene: Pyrene is subjected to hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This step converts pyrene to 1,2,3,6,7,8-hexahydropyrene.
Acylation: The hexahydropyrene is then reacted with acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to form 1,2,3,6,7,8-hexahydro-1-pyreneacetic acid.
Esterification: Finally, the acetic acid derivative is esterified with ethanol in the presence of an acid catalyst such as sulfuric acid (H2SO4) to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1,2,3,6,7,8-Hexahydro-1-pyreneacetic Acid Ethyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst to further hydrogenate the compound.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where substituents like halogens or nitro groups can be introduced using reagents such as bromine (Br2) or nitric acid (HNO3).
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,2,3,6,7,8-Hexahydro-1-pyreneacetic Acid Ethyl Ester has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying the reactivity of polycyclic aromatic hydrocarbons.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for pharmaceuticals.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 1,2,3,6,7,8-Hexahydro-1-pyreneacetic Acid Ethyl Ester involves its interaction with molecular targets and pathways within biological systems. The compound can intercalate into DNA, disrupting its structure and function, which may lead to its potential anticancer properties. Additionally, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
1,2,3,6,7,8-Hexahydro-1-pyreneacetic Acid Ethyl Ester can be compared with other similar compounds, such as:
1,2,3,6,7,8-Hexahydropyrene: This compound lacks the acetic acid and ethyl ester functionalities, making it less reactive in certain chemical reactions.
1-Pyreneacetic Acid: This compound has a similar structure but lacks the hexahydro modification, resulting in different chemical and biological properties.
1-Pyreneacetic Acid Methyl Ester: This ester has a methyl group instead of an ethyl group, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its combination of the hexahydro structure and the acetic acid ethyl ester functionalities, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C20H22O2 |
|---|---|
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
ethyl 2-(1,2,3,6,7,8-hexahydropyren-1-yl)acetate |
InChI |
InChI=1S/C20H22O2/c1-2-22-18(21)12-16-9-8-15-7-6-13-4-3-5-14-10-11-17(16)20(15)19(13)14/h6-7,10-11,16H,2-5,8-9,12H2,1H3 |
Clave InChI |
CPFCQWABWWLNDQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1CCC2=C3C1=CC=C4C3=C(CCC4)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,3R,4S,5R)-5-[6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13439534.png)
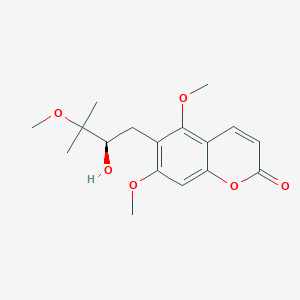
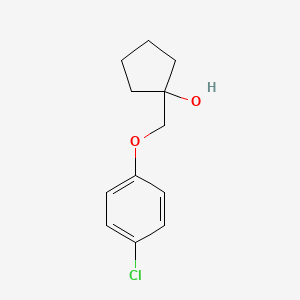
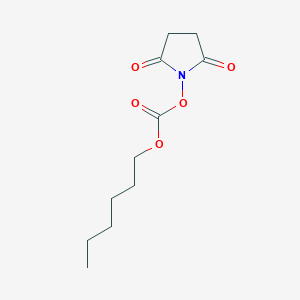



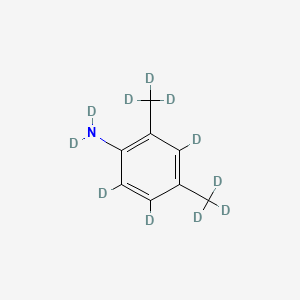
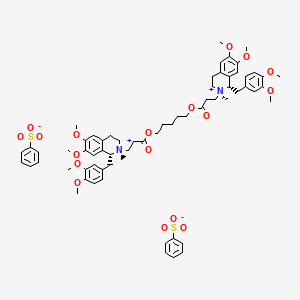
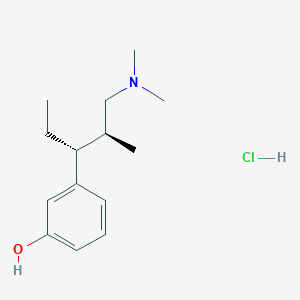
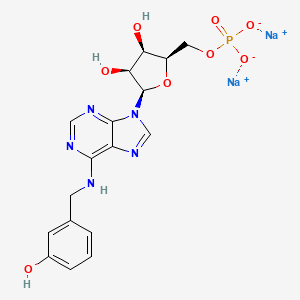
![(3S)-1-Azabicyclo[2.2.2]octan-3-carbonochloridate](/img/structure/B13439627.png)
